molecular formula C7H11ClN2O B13466253 (4-Amino-6-methylpyridin-2-yl)methanol hydrochloride

(4-Amino-6-methylpyridin-2-yl)methanol hydrochloride

Cat. No.: B13466253
M. Wt: 174.63 g/mol
InChI Key: LIIYSSJTGCQUHA-UHFFFAOYSA-N
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Description

(4-Amino-6-methylpyridin-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C7H10N2O·HCl It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-6-methylpyridin-2-yl)methanol hydrochloride typically involves the reaction of 4-amino-6-methylpyridine with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions often include the use of a solvent such as methanol and a catalyst to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-6-methylpyridin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Amino-6-methylpyridin-2-yl)methanol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Amino-6-methylpyridin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    (4-Amino-6-methylpyridin-3-yl)methanol: Similar in structure but with a different position of the amino group.

    (6-Bromo-pyridin-2-yl)methanol: Contains a bromine atom instead of an amino group.

    Pyridoxine (Vitamin B6): A related compound with similar structural features.

Uniqueness

(4-Amino-6-methylpyridin-2-yl)methanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

(4-amino-6-methylpyridin-2-yl)methanol;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c1-5-2-6(8)3-7(4-10)9-5;/h2-3,10H,4H2,1H3,(H2,8,9);1H

InChI Key

LIIYSSJTGCQUHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)CO)N.Cl

Origin of Product

United States

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